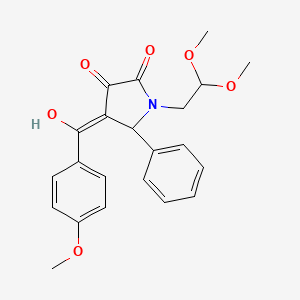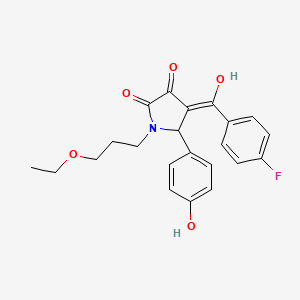![molecular formula C21H21NO3S B11045241 1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045241.png)
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include the following steps:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted aniline and a diketone.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Hydroxylation and Methylation: The hydroxyl group and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents like methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Introduction of various functional groups onto the thienyl ring.
Applications De Recherche Scientifique
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: Lacks the thienyl group, which may result in different chemical and biological properties.
4,4,6,8-Tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one: Lacks the hydroxyl group, potentially affecting its reactivity and interactions.
Uniqueness
1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxyl and thienyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H21NO3S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
3-hydroxy-6,9,11,11-tetramethyl-3-(2-oxo-2-thiophen-2-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C21H21NO3S/c1-12-8-14-13(2)10-20(3,4)22-18(14)15(9-12)21(25,19(22)24)11-16(23)17-6-5-7-26-17/h5-10,25H,11H2,1-4H3 |
Clé InChI |
BPDIFKWDJGTJCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(CC(=O)C4=CC=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-Chloro-2-methoxyphenyl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045167.png)
![ethyl {2-[N'-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11045169.png)
![3-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11045174.png)
![1-Acetyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045178.png)
![trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11045207.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11045209.png)
![2-chloro-5-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11045216.png)
![N-(1-{[3-(2-ethylpiperidin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11045220.png)

![9-benzyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11045224.png)
![8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11045233.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11045244.png)

